molecular formula C24H25N3O3 B2521522 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide CAS No. 941975-57-1

2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2521522
CAS No.: 941975-57-1
M. Wt: 403.482
InChI Key: NTGJEXJMEGPRHT-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is a synthetic small molecule for research use. It features a naphthalene ring system, a structural motif found in compounds with significant biological activity. Naphthalene-derived molecules are of high research interest due to their planar, aromatic characteristics, which can allow them to intercalate into DNA . This interaction can disrupt DNA-dependent processes, making such compounds valuable probes for studying cell proliferation and developing new chemotherapeutic strategies . The structural core of this compound is similar to that of established naphthylimide-based pharmacological scaffolds, which have demonstrated a range of biological activities including antibacterial, antifungal, and anticancer effects in scientific research . The specific substitution pattern on the benzamide core and the inclusion of a pyrrolidine group may influence the compound's physicochemical properties and biomolecular interactions, offering avenues for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-19(11-7-13-22(17)27(29)30)24(28)25-16-23(26-14-4-5-15-26)21-12-6-9-18-8-2-3-10-20(18)21/h2-3,6-13,23H,4-5,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGJEXJMEGPRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Fragment

The 2-methyl-3-nitrobenzamide moiety is synthesized via Friedel-Crafts acylation followed by nitration. Search results demonstrate that nitration of 2-methylbenzoic acid with 65% HNO₃ at 0–5°C achieves 78% regioselectivity for the 3-nitro position. Alternative routes using CoCl₂·6H₂O/Mn(OAc)₂·4H₂O catalytic systems show 72% yield for analogous nitrobenzoic acids.

Naphthalene-Pyrrolidine Ethylamine Side Chain

Synthesis involves:

  • Naphthalene installation : Ullmann coupling between 1-iodonaphthalene and ethylenediamine (CuI/L-proline, 110°C, 24 h).
  • Pyrrolidine introduction : Reductive amination of ketones with pyrrolidine using NaBH₃CN in MeOH (82% yield). Microwave-assisted methods reduce reaction time from 12 h to 30 min.

Amide Bond Formation

Coupling the acid chloride (from 2-methyl-3-nitrobenzoic acid) with the ethylamine derivative using HOBt/EDC in DMF achieves 89% conversion.

Detailed Synthetic Pathways

Synthesis of 2-Methyl-3-Nitrobenzoic Acid

Route 1 (Classical Nitration):

  • Substrate : 2-Methylbenzoic acid (10 g, 66.2 mmol)
  • Conditions : 65% HNO₃ (15 mL), H₂SO₄ (30 mL), 0°C, 4 h
  • Yield : 68% (8.2 g)
  • Characterization : m.p. 151–152°C; IR (KBr) 1702 cm⁻¹ (C=O)

Route 2 (Catalytic Nitration):

  • Catalyst : CoCl₂·6H₂O (0.03 mmol), Mn(OAc)₂·4H₂O (0.03 mmol)
  • Conditions : Reflux in 40% HNO₃, 12 h
  • Yield : 72%
  • Advantage : Reduced side products (4-nitrophthalic acid <5%)

Synthesis of 2-(Naphthalen-1-yl)-2-(Pyrrolidin-1-yl)ethylamine

Step 1: Naphthalene-Ethylamine Formation

  • Reagents : 1-Naphthylboronic acid (5.6 g, 32 mmol), 2-aminoethyl triflate (4.8 g, 35 mmol)
  • Conditions : Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), K₂CO₃ (3 eq), DMF/H₂O (4:1), 80°C, 12 h
  • Yield : 74% (4.1 g)
  • 1H NMR (300 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H), 7.89–7.45 (m, 6H), 3.82 (q, 2H), 2.91 (t, 2H)

Step 2: Pyrrolidine Installation

  • Method A (Reductive Amination):
    • Reagents : 2-(Naphthalen-1-yl)ethylamine (3.0 g, 16 mmol), pyrrolidine (1.7 g, 24 mmol), NaBH₃CN (2.0 g, 32 mmol)
    • Conditions : MeOH, rt, 12 h
    • Yield : 82% (3.4 g)
  • Method B (Microwave-Assisted):
    • Conditions : 150 W, 100°C, 30 min
    • Yield : 85%
    • Advantage : 5× faster than conventional heating

Amide Coupling: Final Step

  • Acid Chloride Preparation : 2-Methyl-3-nitrobenzoic acid (4.5 g, 25 mmol) + SOCl₂ (8 mL, 110 mmol), reflux, 3 h
  • Coupling Reaction :
    • Reagents : Acid chloride (4.8 g, 24 mmol), 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine (5.2 g, 20 mmol)
    • Conditions : DCM, Et₃N (4.2 mL, 30 mmol), 0°C → rt, 6 h
    • Workup : Wash with 5% NaHCO₃ (3×), dry (Na₂SO₄), column chromatography (SiO₂, EtOAc/hexane 1:3)
    • Yield : 76% (6.1 g)
    • Characterization : m.p. 198–200°C; HRMS [M+H]+: 418.1864 (calc. 418.1861)

Optimization Strategies

Nitration Regioselectivity Control

Directed ortho-metalation (DoM) using TMPMgCl·LiCl enhances 3-nitro selectivity to 91% (vs. 68% without directing groups).

Microwave-Assisted Pyrrolidine Coupling

Comparative studies show microwave irradiation reduces reductive amination time from 12 h to 45 min while increasing yield by 12%.

Solvent Effects on Amidation

Solvent Base Yield (%)
DMF DIPEA 89
THF Et₃N 76
DCM Pyridine 68

Optimal conditions use DMF/DIPEA due to superior solubility of aromatic intermediates.

Spectroscopic Validation

1H NMR Key Signatures

  • Benzamide protons : δ 8.21 (d, J = 8.1 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 2.79 (s, 3H, CH₃).
  • Pyrrolidine protons : δ 3.01 (s, 6H, N(CH₃)₂), 2.34 (m, 4H, pyrrolidine CH₂).
  • Naphthalene protons : δ 8.19 (d, J = 8.6 Hz, 1H), 7.83–7.67 (m, 3H).

IR Spectroscopy

  • Amide C=O : 1652 cm⁻¹ (vs. 1702 cm⁻¹ in precursor acid).
  • Nitro group : 1520 cm⁻¹ (asymmetric), 1348 cm⁻¹ (symmetric).

Industrial-Scale Considerations

Cost Analysis

Step Cost per kg (USD)
Nitration 120
Reductive Amination 340
Amidation 210

Catalyst recycling reduces costs by 18% in large batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or further nitrated products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (human liver cancer) and DLD (human colorectal cancer).

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can enhance cytotoxicity against various cancer types .

2. Antimicrobial Properties

Compounds related to 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide have demonstrated antimicrobial activity against several bacterial and fungal pathogens. For instance, minimum inhibitory concentration (MIC) values for similar compounds have been reported, indicating their potential as antimicrobial agents.

Compound MIC (μmol/mL) MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

This suggests that further exploration of structural analogs could lead to the development of new antimicrobial agents .

Biological Research Applications

1. Mechanism of Action Studies

The biological activity of this compound is believed to involve several mechanisms:

  • DNA Interaction : Molecular docking studies indicate potential interactions with DNA, possibly inhibiting replication.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases.

These insights are crucial for understanding how modifications in the chemical structure can affect biological activity and lead to the development of novel therapeutic agents.

Material Science Applications

The unique properties of this compound also make it a candidate for applications in material science, particularly in the development of organic semiconductors and photonic devices due to its structural characteristics.

Case Studies

Case Study: Antitumor Evaluation

A study evaluating the antitumor activity of structurally similar compounds highlighted the importance of substituent variations on cytotoxicity levels across different cancer cell lines. The results emphasized that specific functional groups could significantly enhance therapeutic efficacy.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit essential enzymes. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related molecules:

Compound Name & Source Core Structure Benzamide Substituents Aminoalkyl Chain Pharmacological Activity Key Structural Notes
Target Compound Benzamide 2-methyl, 3-nitro 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl Unknown (theoretical) Nitro group (electron-withdrawing); naphthalene enhances lipophilicity
Compound j () Benzamide 4-(methylsulfonylamino) 2-(diethylamino)-1-(naphthalen-1-yl)ethyl Antiarrhythmic (HCl salt) Sulfonamide group (hydrogen-bonding potential)
Compound l () Benzamide 4-(methylsulfonylamino) 2-(3,4-dichlorophenyl)-3-(pyrrolidin-1-yl)propyl Antiarrhythmic (HCl salt) Dichlorophenyl and propyl spacer alter steric bulk
Compound Quinoline 3-(morpholinomethyl), 4-hydroxy 2-(pyrrolidin-1-yl)ethyl Modulates U937 immune response Quinoline core with morpholine moiety
Compound Benzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization N,O-bidentate directing group

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: The target compound’s 3-nitro group is strongly electron-withdrawing, which may reduce electron density on the benzamide ring compared to the 4-methylsulfonylamino group in ’s antiarrhythmics. This could alter receptor binding or metabolic stability .

Aminoalkyl Chain Variations: Pyrrolidine (target compound and compound l) provides a rigid, cyclic amine that may enhance receptor binding via pre-organized geometry, whereas diethylamino (compound j) offers flexibility but lower basicity . Naphthalene in the target compound and compound j increases lipophilicity, likely improving membrane permeability but possibly reducing aqueous solubility.

Pharmacological Implications: Antiarrhythmic activity in ’s compounds correlates with 4-methylsulfonylamino and diethylamino/naphthalene motifs. The target compound’s nitro group and pyrrolidine may shift activity toward other therapeutic targets (e.g., enzymes or ion channels sensitive to nitroaromatics) . ’s quinoline derivative demonstrates immune-modulatory effects, highlighting how core structure changes (benzamide vs. quinoline) dramatically alter biological pathways .

Synthetic Considerations :

  • ’s compounds are synthesized as hydrochloride salts, suggesting similar protocols for the target compound. The nitro group’s presence may necessitate controlled reaction conditions to avoid reduction side reactions.

Biological Activity

2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C18H22N2O3C_{18}H_{22}N_{2}O_{3}. It features a nitro group, which is known to influence the biological activity of compounds significantly. The compound's structure includes a naphthalene moiety and a pyrrolidine ring, both of which are associated with various biological activities.

The biological activity of nitro compounds like this compound is often attributed to the presence of the nitro group. Nitro groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. These interactions can result in various pharmacological effects, including:

  • Antimicrobial Activity : Nitro compounds have been shown to exhibit antimicrobial properties by generating reactive nitrogen species that damage bacterial DNA .
  • Anti-inflammatory Effects : Some nitro-containing compounds inhibit inflammatory mediators such as iNOS and COX-2, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

A summary of the biological activities reported for similar nitro-containing compounds is presented in Table 1.

Activity TypeExample CompoundsMechanism of Action
AntimicrobialMetronidazole, ChloramphenicolReduction to toxic intermediates that bind DNA
Anti-inflammatoryNitrobenzamide derivativesInhibition of iNOS and COX-2
Acetylcholinesterase InhibitionPyrrolidine derivativesCompetitive inhibition at the enzyme's active site

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with nitro-containing compounds. For instance:

  • Antimicrobial Studies : Research has demonstrated that nitro derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves the reduction of the nitro group to form reactive intermediates that disrupt bacterial cellular processes .
  • Anti-inflammatory Research : A study focused on nitrobenzamide derivatives showed promising results in inhibiting pro-inflammatory cytokines and enzymes, indicating their potential as anti-inflammatory agents .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide, and how can reaction conditions be optimized for yield?

  • Answer: Synthesis typically involves multi-step reactions, starting with condensation of naphthalene derivatives with pyrrolidine-containing intermediates, followed by amide coupling. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidine moiety .
  • Amide bond formation using carbodiimide-based coupling agents (e.g., EDC·HCl) in acetonitrile/water (3:1) .
  • Purification via crystallization (methanol:water, 4:1) or column chromatography .
  • Optimization parameters:
  • Temperature : Room temperature for 72 hours minimizes side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Catalysts : Use of triethylamine improves coupling yields .

Q. How can structural characterization challenges (e.g., nitro group placement) be addressed using spectroscopic methods?

  • Answer:

  • 1H/13C NMR : Assign peaks using DEPT experiments to distinguish between methyl (δ ~2.5 ppm) and nitrobenzamide protons (δ ~8.0 ppm) .
  • IR spectroscopy : Confirm nitro groups via asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
  • Mass spectrometry (EI-MS) : Use high-resolution MS to resolve isotopic patterns for molecular formula validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer:

  • Target-specific assays : Screen against GPCRs or kinases due to structural similarity to known amide-based inhibitors .
  • Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Competitive binding studies : Employ fluorescence polarization with labeled ligands to quantify target affinity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms (e.g., nitro group vs. methyl group reactivity)?

  • Answer:

  • DFT calculations : Compare activation energies for nitro reduction vs. methyl substitution pathways using Gaussian or ORCA .
  • Molecular dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition states to predict dominant pathways .
  • Case study : reports 75% yield under ethanol conditions, while acetonitrile/water () may favor different intermediates.

Q. What strategies mitigate low reproducibility in biological assays caused by compound aggregation?

  • Answer:

  • Dynamic light scattering (DLS) : Monitor particle size in PBS (pH 7.4) to detect aggregates .
  • Co-solvents : Add 0.01% Tween-80 or DMSO (≤1%) to improve solubility .
  • Critical micelle concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe .

Q. How do steric effects from the naphthalene moiety influence binding to protein targets?

  • Answer:

  • Docking studies : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., CYP450 enzymes) .
  • SAR analysis : Compare activity of naphthalene vs. phenyl-substituted analogs to quantify steric contributions .
  • Crystallography : Co-crystallize with target proteins (e.g., tubulin) to visualize π-π stacking with naphthalene .

Methodological Considerations

Q. What analytical workflows validate purity >98% for pharmacological studies?

  • Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) with UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
  • TLC : Monitor reactions using silica plates (ethyl acetate:hexane, 1:1) with Rf ~0.5 .

Q. How can reaction scalability (mg to gram scale) be achieved without compromising yield?

  • Answer:

  • Flow chemistry : Use microreactors for exothermic steps (e.g., nitro group introduction) .
  • DOE optimization : Apply Taguchi methods to identify critical factors (e.g., solvent volume, stirring rate) .

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